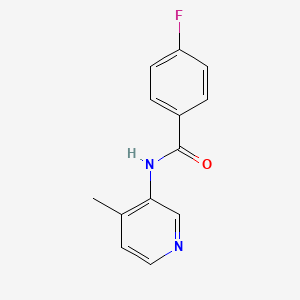

4-fluoro-N-(4-methylpyridin-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Catalysis and Synthesis Applications

4-fluoro-N-(4-methylpyridin-3-yl)benzamide derivatives have been explored for their potential in catalytic reactions and synthesis of complex molecules. For instance, palladium-catalyzed ortho-fluorination protocols utilize related compounds as crucial intermediates, underscoring their importance in medicinal chemistry and synthesis (Wang, Mei, & Yu, 2009). Additionally, rhodium-catalyzed coupling reactions for the synthesis of fluorinated heterocycles highlight the role of such benzamide derivatives in creating molecules with significant pharmaceutical and agrochemical applications (Wu et al., 2017).

Antitumor Activity

Some benzamide derivatives, including MS-27-275, have been investigated for their antitumor efficacy, particularly through the inhibition of histone deacetylase (HDA). This suggests potential applications in developing novel chemotherapeutic strategies for cancers that are resistant to traditional treatments (Saito et al., 1999).

Pharmacokinetics and Anti-Fibrotic Applications

The pharmacokinetics and tissue distribution of related benzamide compounds, such as IN-1130, have been explored for their suppressive effects on renal and hepatic fibrosis, indicating potential as effective oral anti-fibrotic drugs (Kim et al., 2008). These studies contribute to understanding how such compounds can be utilized in treating fibrotic diseases.

Neurological Research

4-fluoro-N-(4-methylpyridin-3-yl)benzamide derivatives have been used in neurological research, particularly in the study of Alzheimer's disease. The use of specific benzamide derivatives as molecular imaging probes to quantify serotonin 1A receptor densities highlights their application in understanding the progression of neurological disorders and developing potential treatments (Kepe et al., 2006).

Mecanismo De Acción

Target of Action

Similar compounds have been known to target enzymes like succinate dehydrogenase (sdh) .

Mode of Action

Molecular docking results suggest that the compound may interact with its target enzyme through hydrogen bonding and pi-pi interactions . This interaction could potentially inhibit the activity of the enzyme, altering the normal biochemical processes within the cell.

Propiedades

IUPAC Name |

4-fluoro-N-(4-methylpyridin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c1-9-6-7-15-8-12(9)16-13(17)10-2-4-11(14)5-3-10/h2-8H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNELJEZHYABISA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid](/img/structure/B2957934.png)

![2,2-Difluoro-6-azaspiro[3.4]octane](/img/structure/B2957935.png)

![(4-Chlorophenyl){[(4-chlorophenyl)sulfanyl]methyl}dioxo-lambda~6~-sulfane](/img/structure/B2957941.png)

![1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2957942.png)

![2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]phenoxy}acetic acid](/img/structure/B2957943.png)

![Methyl 1-(4-{3-[4-(4-nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylate](/img/structure/B2957950.png)

![9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine](/img/structure/B2957954.png)